2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide
Description
2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazinyl group attached to a benzoyl moiety, along with an oxoacetamide group, making it a subject of interest in organic chemistry and pharmaceutical research.
Properties
IUPAC Name |
2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-5-14-6-12-17(13-7-14)22-19(26)20(27)24-23-18(25)15-8-10-16(11-9-15)21(2,3)4/h6-13H,5H2,1-4H3,(H,22,26)(H,23,25)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJSIFWPYSSHAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NNC(=O)C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide typically involves the reaction of 4-tert-butylbenzoyl chloride with hydrazine hydrate to form the hydrazide intermediate. This intermediate is then reacted with 4-ethylphenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like diethyl ether or benzene and may require ultrasonic irradiation to enhance the reaction efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydrazinyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazides or amides.
Scientific Research Applications
2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the benzoyl and oxoacetamide groups can interact with various cellular pathways, modulating biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide
- 2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide
- 2-({2-[4-(tert-butyl)benzoyl]hydrazino}carbonyl)benzoic acid
Uniqueness
2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its tert-butyl and ethyl substituents provide steric hindrance, influencing its interaction with molecular targets and enhancing its stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
